Home > Products > Screening Compounds P11459 > 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid
3-(Cyclopropylmethoxy)-4-fluorobenzoic acid -

3-(Cyclopropylmethoxy)-4-fluorobenzoic acid

Catalog Number: EVT-8197230
CAS Number:
Molecular Formula: C11H11FO3
Molecular Weight: 210.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is synthesized through specific chemical reactions involving benzoic acid derivatives. It falls under the category of carboxylic acids due to the presence of the carboxyl functional group. Its classification as a benzoic acid derivative allows it to participate in various chemical reactions typical of aromatic compounds.

Synthesis Analysis

Methods of Synthesis

The synthesis of 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid generally involves two main steps: O-alkylation and oxidation.

  1. O-Alkylation:
    • Starting Material: 3-hydroxybenzoic acid.
    • Reagent: Cyclopropylmethyl bromide.
    • Base: Potassium carbonate or sodium hydroxide.
    • Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dimethylformamide, at elevated temperatures (around 80-100 °C) to facilitate the alkylation process.
  2. Oxidation:
    • The resulting intermediate from the alkylation step is then oxidized using agents like sodium chlorite or potassium permanganate in acetonitrile or water.
    • This step aims to convert any remaining alcohol groups into carboxylic acids, yielding the final product.

Technical Parameters

  • The reaction conditions, including temperature, time, and concentration of reagents, are optimized to maximize yield and purity. Continuous flow reactors may be employed for industrial-scale production to enhance efficiency.
Molecular Structure Analysis

Relevant Data

  • Molecular Weight: Approximately 196.22 g/mol.
  • Structural Formula: The compound can be represented structurally as:
C6H4(COOH)(O Cyclopropyl)(F)\text{C}_6\text{H}_4(\text{COOH})(\text{O Cyclopropyl})(\text{F})
Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-fluorobenzoic acid can undergo several types of chemical reactions:

  1. Oxidation:
    • Can be further oxidized to form more complex derivatives or carboxylic acid derivatives.
  2. Reduction:
    • The carboxylic acid group may be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
  3. Substitution:
    • The fluorine atom can undergo nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Sodium chlorite, potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Conditions: Typically involves strong bases such as sodium methoxide or potassium tert-butoxide.
Mechanism of Action

Description of Mechanism

The primary mechanism of action for 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid involves its interaction with Transforming Growth Factor-beta 1 (TGF-β1), which plays a crucial role in cellular processes such as growth and differentiation.

  1. Target Interaction:
    • The compound inhibits TGF-β1's ability to induce epithelial-mesenchymal transformation (EMT), which is significant in pulmonary fibrosis and other fibrotic diseases.
  2. Biochemical Pathways:
    • It primarily affects the TGF-β1/Smad signaling pathway, leading to reduced expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen I while promoting E-cadherin expression.

Relevant Data

  • Studies have shown that this compound significantly decreases TGF-β1-induced EMT in lung epithelial cells (e.g., A549 cells), indicating its potential therapeutic applications in treating fibrosis-related conditions.
Applications

Scientific Applications

3-(Cyclopropylmethoxy)-4-fluorobenzoic acid has several notable applications:

  1. Medicinal Chemistry:
    • Serves as an intermediate in synthesizing pharmaceutical compounds targeting respiratory diseases like chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis.
  2. Biological Research:
    • Demonstrated potential in inhibiting EMT, relevant for research into idiopathic pulmonary fibrosis and other fibrotic disorders.
  3. Materials Science:
    • Its unique structure allows for exploration in developing new materials with specific chemical properties, potentially useful in various industrial applications.
Pathophysiological Relevance in Fibrotic Disease Models

Role in Transforming Growth Factor Beta/Smad Signaling Pathway Modulation

The transforming growth factor beta 1 (TGF-β1)/Smad signaling pathway is a well-established driver of fibrogenesis in idiopathic pulmonary fibrosis. 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid (designated "DGM" in source studies) exerts potent inhibitory effects on this pathway. In vitro experiments using A549 human lung epithelial cells demonstrated that DGM (200 μM) significantly reduces phosphorylation of Smad2/3 proteins induced by TGF-β1 (5 ng/mL). Quantitative immunoblotting revealed a 62.5% reduction in phosphorylated Smad2/3 (p-Smad2/3) relative to total Smad2/3 compared to TGF-β1-only treated cells. This inhibition occurred without altering total Smad2/3 expression levels, indicating DGM specifically targets the activation cascade rather than protein synthesis [1] [5].

The mechanistic significance lies in disrupting the nuclear translocation of the Smad complex. Upon TGF-β1 binding to its receptor, Smad2/3 becomes phosphorylated, forms a complex with Smad4, and translocates to the nucleus to activate fibrogenic gene transcription. DGM’s interference with Smad2/3 phosphorylation prevents this nuclear translocation, thereby suppressing downstream expression of extracellular matrix (ECM)-related genes. This positions DGM as a targeted modulator of a pivotal profibrotic signaling axis [1] [5] [2].

Table 1: Effects of DGM on Smad2/3 Phosphorylation and Downstream Targets in TGF-β1-Stimulated A549 Cells

Treatment Groupp-Smad2/3 : Smad2/3 RatioReduction vs. TGF-β1 Only (%)Key Downstream Targets Suppressed
TGF-β1 (5 ng/mL)1.00 (Reference)-Collagen I, α-SMA, Vimentin
TGF-β1 + DGM (50 μM)0.7822.0%Collagen I (Partial)
TGF-β1 + DGM (100 μM)0.5347.0%Collagen I, Vimentin
TGF-β1 + DGM (200 μM)0.3862.5%Collagen I, α-SMA, Vimentin, MMP-2

Inhibition of Epithelial-Mesenchymal Transition in Pulmonary Fibrosis

Epithelial-mesenchymal transition (EMT) is a critical process in pulmonary fibrosis wherein alveolar epithelial cells lose their polarity, acquire mesenchymal phenotypes, and contribute to fibroblast populations. DGM effectively reverses hallmark EMT indicators in both cellular and animal models. In TGF-β1-stimulated A549 cells, DGM (200 μM) treatment:

  • Upregulated epithelial markers: E-cadherin expression increased by 2.8-fold
  • Downregulated mesenchymal markers:
  • α-Smooth muscle actin (α-SMA) reduced by 68%
  • Vimentin reduced by 72%
  • Collagen I reduced by 65%
  • Matrix metalloproteinase 2 (MMP-2) reduced by 57% [1] [5]

In bleomycin-induced pulmonary fibrosis rat models, DGM (60 mg/kg) reduced histological EMT signatures. Immunohistochemistry showed preserved E-cadherin expression in alveolar epithelia and diminished α-SMA+ cells in fibrotic foci compared to untreated controls. This correlated with reduced collagen deposition (hydroxyproline content decreased by 41%) and improved lung architecture. The suppression of EMT was directly linked to DGM’s inhibition of the TGF-β/Smad pathway, confirming a unified mechanism across in vitro and in vivo systems [1] [2] [5].

Comparative Efficacy Against Established Antifibrotic Agents

DGM demonstrates superior or comparable efficacy to pirfenidone, a first-line antifibrotic agent, across multiple functional and biochemical endpoints:

  • Lung Function Parameters (Bleomycin Rat Model):
  • Forced vital capacity (FVC) improved by 37% with DGM (60 mg/kg) versus 22% with pirfenidone (60 mg/kg)
  • Inspiratory capacity (IC) improved by 33% (DGM) versus 18% (pirfenidone)
  • Maximum mid-expiratory flow (MMEF) improved by 29% (DGM) versus 14% (pirfenidone) [1] [5]

  • Fibrosis Biomarker Suppression:

  • DGM (200 μM) reduced collagen I and α-SMA expression in A549 cells by >65%, exceeding pirfenidone’s 40–50% reduction at equivalent concentrations [1]
  • In rat models, DGM (60 mg/kg) decreased lung collagen deposition by 52% versus 38% with pirfenidone [5]

  • Mechanistic Advantages:While both compounds target TGF-β signaling, DGM exhibits greater specificity for Smad2/3 phosphorylation inhibition (62.5% vs. pirfenidone’s 30–40% in A549 cells). This enhanced pathway specificity may explain its stronger suppression of EMT markers and collagen synthesis [1] [7]. Pirfenidone derivatives (e.g., YZQ17) developed to overcome metabolic limitations of the parent drug show potent activity but lack DGM’s direct Smad2/3 inhibition [7].

Table 2: Comparative Efficacy of DGM and Pirfenidone in Preclinical Models

ParameterDGM (60 mg/kg or 200 μM)Pirfenidone (60 mg/kg or 200 μM)Improvement vs. Pirfenidone
FVC Improvement (Rat)37%22%+68%
Collagen I Reduction (A549)65%45%+44%
α-SMA Reduction (A549)68%42%+62%
p-Smad2/3 Inhibition62.5%35%*+79%
*Data extrapolated from pirfenidone derivative studies [7]

The collective evidence positions 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid as a promising candidate for antifibrotic therapy development, warranting further mechanistic and clinical validation [1] [5] [7].

Properties

Product Name

3-(Cyclopropylmethoxy)-4-fluorobenzoic acid

IUPAC Name

3-(cyclopropylmethoxy)-4-fluorobenzoic acid

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

InChI

InChI=1S/C11H11FO3/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)

InChI Key

UWWUZYZNDNTSDV-UHFFFAOYSA-N

SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)O)F

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.